GSK376501A

Description

GSK-376501 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

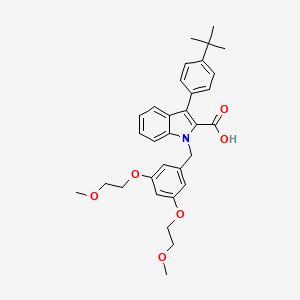

IUPAC Name |

1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDYMQICWGYEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010412-80-2 | |

| Record name | GSK-376501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-376501 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-376501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK376501A: An In-Depth Technical Guide on its Core Mechanism of Action as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and adipogenesis. Developed for the potential treatment of type 2 diabetes mellitus, this compound modulates the transcriptional activity of PPARγ, influencing the expression of numerous target genes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the PPARγ signaling pathway, and presenting standardized experimental protocols for the characterization of such a compound. While specific quantitative preclinical data for this compound is not publicly available, this guide serves as a foundational resource for understanding its therapeutic rationale and the methodologies employed in its evaluation.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipocyte differentiation, lipid storage, and insulin (B600854) sensitization. Agonism of PPARγ, particularly by the thiazolidinedione (TZD) class of drugs, has been an effective therapeutic strategy for type 2 diabetes. However, full agonists are associated with undesirable side effects. This compound was developed as a selective PPARγ partial agonist with the aim of retaining the therapeutic benefits on glucose metabolism while potentially mitigating the side effects associated with full agonism. This document outlines the molecular mechanism through which this compound is expected to exert its effects.

Core Mechanism of Action: PPARγ Signaling Pathway

This compound functions by binding to the ligand-binding domain (LBD) of PPARγ. As a partial agonist, it induces a conformational change in the receptor that is distinct from that induced by full agonists. This leads to a differential recruitment of coactivator and corepressor proteins, resulting in a more nuanced modulation of gene transcription compared to full agonists.

The canonical pathway involves the following steps:

-

Ligand Binding: this compound enters the cell and binds to the LBD of PPARγ, which is typically sequestered in the cytoplasm or nucleus in a complex with corepressors.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and subsequent heterodimerization with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Coactivator Recruitment and Gene Transcription: The conformational change induced by this compound facilitates the recruitment of a specific subset of coactivator proteins. This complex then initiates the transcription of target genes involved in glucose and lipid metabolism.

Caption: this compound-mediated PPARγ signaling pathway.

Quantitative Data

Specific, publicly available quantitative data on the binding affinity (e.g., IC50, Ki) and functional potency (e.g., EC50) of this compound are limited. For a typical selective PPARγ partial agonist, this data would be presented as follows:

Table 1: Representative In Vitro Activity Profile of a PPARγ Partial Agonist

| Assay Type | Parameter | Species | Value (nM) |

| Binding Assay | |||

| PPARγ Competitive Binding | IC50 | Human | [Data Not Available] |

| PPARγ Competitive Binding | Ki | Human | [Data Not Available] |

| Functional Assay | |||

| PPARγ Transactivation | EC50 | Human | [Data Not Available] |

| Adipocyte Differentiation | EC50 | Murine | [Data Not Available] |

| Glucose Uptake | EC50 | Murine | [Data Not Available] |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize a selective PPARγ modulator like this compound.

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the PPARγ receptor.

Methodology: A LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay is a common method.

-

Materials:

-

Human PPARγ Ligand-Binding Domain (LBD), GST-tagged

-

Tb-anti-GST Antibody (Donor)

-

Fluorescently labeled PPARγ agonist (Tracer)

-

Assay Buffer

-

This compound and a reference full agonist

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference compound in DMSO.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add the diluted test compounds to the appropriate wells.

-

Add a pre-mixed solution of PPARγ-LBD and Tb-anti-GST antibody to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

The ratio of the two emission signals is calculated. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound.

-

Data is plotted as the TR-FRET ratio versus the log of the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

-

Caption: Workflow for a TR-FRET PPARγ competitive binding assay.

Cell-Based PPARγ Transactivation Assay

Objective: To measure the functional activity of this compound as a PPARγ agonist.

Methodology: A reporter gene assay using a cell line stably expressing human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.

-

Materials:

-

HEK293 cells stably expressing human PPARγ and a PPRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound and a reference full agonist.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the reporter cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the reference compound.

-

Treat the cells with the diluted compounds and incubate for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal versus the log of the compound concentration and determine the EC50 value and the maximal efficacy relative to the full agonist.

-

In Vitro Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Methodology: Using the 3T3-L1 preadipocyte cell line, differentiation is induced in the presence of the test compound, and lipid accumulation is quantified.

-

Materials:

-

3T3-L1 preadipocytes.

-

Differentiation medium (containing insulin, dexamethasone, and IBMX).

-

This compound and a reference compound.

-

Oil Red O stain.

-

Isopropanol.

-

-

Procedure:

-

Culture 3T3-L1 cells to confluence in 24-well plates.

-

Two days post-confluence, induce differentiation by adding differentiation medium containing various concentrations of this compound or the reference compound.

-

After 2-3 days, replace the medium with maintenance medium (containing insulin) and the respective compounds.

-

Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

-

On day 8-10, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution.

-

Wash away the excess stain and elute the bound stain with isopropanol.

-

Measure the absorbance of the eluate at ~510 nm.

-

Increased absorbance indicates greater lipid accumulation and thus, enhanced adipocyte differentiation.

-

Caption: Workflow for an in vitro adipocyte differentiation assay.

Conclusion

This compound is a selective PPARγ partial agonist designed to improve insulin sensitivity for the treatment of type 2 diabetes. Its mechanism of action is centered on the partial activation of the PPARγ receptor, leading to a modulated transcriptional response of genes involved in glucose and lipid metabolism. While detailed preclinical data for this compound remains proprietary, this guide provides a thorough overview of its expected mechanism of action and the standard experimental methodologies used to characterize such a compound. This information serves as a valuable resource for researchers and professionals in the field of metabolic drug discovery.

GSK376501A: A Technical Overview of a Selective PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK376501A is a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed by GlaxoSmithKline, this small molecule therapeutic candidate, also known as 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid, was investigated for the treatment of type 2 diabetes mellitus and obesity. As a selective PPARγ modulator (SPPARM), this compound was designed to elicit the beneficial glucose-lowering effects of full PPARγ agonists, such as thiazolidinediones, while potentially mitigating the associated side effects like weight gain and fluid retention. The compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, synthesis, and findings from early-stage clinical investigations.

Core Compound Information

| Parameter | Value |

| IUPAC Name | 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid |

| Synonyms | GSK-376501, GSK376501 |

| Molecular Formula | C₃₂H₃₇NO₆ |

| CAS Number | 1010412-80-2 |

| Mechanism of Action | Peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist |

| Therapeutic Area | Endocrinology and Metabolic Diseases |

| Indications (Investigational) | Diabetes Mellitus, Type 2; Obesity |

| Developer | GlaxoSmithKline |

| Highest Development Phase | Phase 1 Clinical Trials |

Mechanism of Action and Signaling Pathway

This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Upon binding to PPARγ, the compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in insulin (B600854) sensitization and glucose homeostasis. As a partial agonist, this compound is designed to induce a submaximal transcriptional response compared to full agonists, which is hypothesized to translate into a more favorable clinical profile.

Synthesis

Two high-yielding synthetic routes for the large-scale production of this compound were developed by GlaxoSmithKline. The key step in both syntheses involved the substitution of a 3,5-disubstituted aryl intermediate with 2-methoxyethanol.

One route utilized a 3,5-difluoro aryl intermediate, proceeding via a nucleophilic aromatic substitution (SNAr) reaction under basic conditions. The second route employed a 3,5-dibromo aryl halide intermediate, which required copper-catalyzed conditions for the substitution of the second bromide. The pathway involving the difluoro intermediate was ultimately selected for the final manufacturing route due to its straightforward chemistry, more controllable impurity profile, and the ease of fluoride (B91410) removal.

Preclinical and Clinical Development

This compound underwent several Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in overweight and obese subjects.

Summary of Phase 1 Clinical Trials

| Clinical Trial ID | Title | Status | Phase |

| NCT00495014 | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK376501 in Healthy Overweight and Obese Subjects | Completed | 1 |

| NCT00404963 | A Study to Investigate the Safety and Metabolism of GSK376501 in Overweight Subjects | Completed | 1 |

| NCT00605449 | A Drug Interaction Study Between Simvastatin and GSK376501 in Healthy Subjects | Completed | 1 |

| NCT00615212 | A Study to Investigate the Effect of GSK376501 on Hepatic Cytochrome P450 Activity in Healthy Adult Subjects | Completed | 1 |

Experimental Protocols (General Overview)

While specific, detailed protocols from the proprietary studies are not publicly available, the methodologies employed in the clinical trials would have followed standard industry practices for first-in-human and early-phase studies.

Pharmacokinetic Assessment:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Methodology: Serial blood samples were collected at predefined time points after single and multiple ascending doses of the investigational drug. Plasma concentrations of this compound and any major metabolites were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) were calculated.

Pharmacodynamic Assessment:

-

Objective: To evaluate the effect of this compound on biomarkers of glucose and lipid metabolism.

-

Methodology: Blood samples were collected to measure fasting and postprandial glucose, insulin, C-peptide, triglycerides, free fatty acids, and other relevant metabolic markers. The changes in these biomarkers from baseline were assessed at different dose levels and compared to a placebo control group.

Conclusion

This compound represents a targeted approach to the treatment of type 2 diabetes by selectively modulating the PPARγ receptor. The rationale behind its development was to uncouple the beneficial metabolic effects from the undesirable side effects associated with full PPARγ agonists. While the compound progressed through Phase 1 clinical trials, its current development status is inactive. The data gathered from these early-phase studies, though not fully published, have contributed to the broader understanding of SPPARMs and their potential role in metabolic diseases. Further research into compounds with a similar mechanism of action continues to be an active area in the pursuit of safer and more effective therapies for type 2 diabetes.

GSK376501A: An Uncharacterized Selective PPARγ Modulator

GSK376501A is described in commercial listings as a selective and effective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), with potential applications in the study of type 2 diabetes. [1][2] Despite this classification, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed preclinical and clinical data. Crucial quantitative information regarding its binding affinity, potency as a partial agonist, and its specific effects on PPARγ-regulated gene expression remains unpublished.

This technical guide aims to provide a framework for the characterization of this compound as a PPARγ partial agonist, outlining the necessary experimental protocols and the types of data required for a thorough evaluation. The content herein is based on established methodologies for assessing similar compounds and serves as a blueprint for future research.

Core Compound Information

While specific experimental data for this compound is not available, its basic chemical identifiers are known.

| Property | Value |

| Molecular Formula | C₃₂H₃₇NO₆ |

| CAS Number | 1010412-80-2 |

| Indication | Type 2 Diabetes Mellitus (for research) |

| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |

Characterization of this compound as a PPARγ Partial Agonist

To substantiate the claim that this compound is a PPARγ partial agonist, a series of in vitro experiments are essential. These would quantify its binding to the receptor, its ability to activate the receptor, and its downstream effects on cellular processes regulated by PPARγ.

PPARγ Binding Affinity

Determining the binding affinity of this compound to the PPARγ ligand-binding domain (LBD) is the first step in its characterization. A commonly used and robust method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Table 2.1: Hypothetical PPARγ Binding Affinity Data for this compound

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | Data not available | Data not available |

| Rosiglitazone (B1679542) (Full Agonist Control) | Typically 10-100 | Typically 5-50 |

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer from the PPARγ LBD.

Materials:

-

Recombinant human PPARγ-LBD (GST-tagged)

-

Terbium-labeled anti-GST antibody (Donor fluorophore)

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor fluorophore)

-

This compound

-

Rosiglitazone (positive control)

-

Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound and rosiglitazone in assay buffer.

-

In a 384-well plate, add the test compounds, a fixed concentration of the fluorescent tracer, and the PPARγ-LBD protein pre-incubated with the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for the acceptor and ~495 nm for the donor).

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3][4]

Diagram 2.1.1: TR-FRET Competitive Binding Assay Workflow

Caption: Workflow for determining PPARγ binding affinity using a TR-FRET assay.

Functional Activity: PPARγ Transactivation

To assess the functional activity of this compound, a cell-based reporter gene assay is employed. This assay measures the ability of the compound to activate the transcriptional activity of PPARγ. As a partial agonist, this compound would be expected to induce a response that is lower than that of a full agonist like rosiglitazone.

Table 2.2: Hypothetical PPARγ Transactivation Data for this compound

| Compound | EC₅₀ (nM) | % Maximal Activation (vs. Rosiglitazone) |

| This compound | Data not available | Data not available |

| Rosiglitazone (Full Agonist Control) | Typically 50-200 | 100% |

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Rosiglitazone (positive control)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with serial dilutions of this compound or rosiglitazone for 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal activation relative to the full agonist.[5]

Diagram 2.2.1: PPARγ Transactivation Assay Workflow

Caption: Workflow for assessing PPARγ transactivation using a luciferase reporter assay.

Downstream Effects: Adipocyte Differentiation and Gene Expression

A key function of PPARγ is the regulation of adipogenesis. A partial agonist may induce a weaker adipogenic response compared to a full agonist. This can be assessed by measuring lipid accumulation and the expression of key adipogenic marker genes in a preadipocyte cell line like 3T3-L1.

Table 2.3: Hypothetical Effects of this compound on Adipocyte Differentiation

| Treatment | Lipid Accumulation (Oil Red O Staining) | aP2 mRNA Expression (Fold Change) | Adiponectin mRNA Expression (Fold Change) |

| Vehicle Control | Baseline | 1.0 | 1.0 |

| This compound | Data not available | Data not available | Data not available |

| Rosiglitazone | Strong Increase | Typically >5-fold | Typically >3-fold |

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (containing insulin (B600854), dexamethasone, and IBMX)

-

This compound

-

Rosiglitazone (positive control)

-

Oil Red O staining solution

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation by treating the cells with differentiation medium containing either vehicle, this compound, or rosiglitazone for 2-3 days.

-

Maintain the cells in medium containing insulin and the respective compounds for an additional 4-8 days, replacing the medium every 2 days.

-

For lipid accumulation: On day 8-10, fix the cells and stain with Oil Red O. Quantify lipid accumulation by extracting the dye and measuring its absorbance at ~520 nm.

-

For gene expression: On a designated day post-differentiation (e.g., day 4 or 8), harvest the cells, extract total RNA, and perform qRT-PCR to measure the expression levels of adipogenic marker genes such as fatty acid-binding protein 4 (Fabp4, also known as aP2) and adiponectin (Adipoq).[6][7][8][9]

Diagram 2.3.1: Adipocyte Differentiation Assay Workflow

Caption: Workflow for assessing the effect of this compound on adipocyte differentiation.

PPARγ Signaling Pathway

PPARγ activation leads to a cascade of events resulting in the regulation of target gene expression. As a partial agonist, this compound would be expected to modulate this pathway, albeit to a lesser extent than a full agonist.

Diagram 3.1: Simplified PPARγ Signaling Pathway

Caption: Simplified signaling pathway of PPARγ activation by a partial agonist like this compound.

Conclusion

While this compound is commercially available for research purposes as a selective PPARγ modulator, the absence of published, peer-reviewed data makes it impossible to provide a definitive technical guide on its properties. The experimental frameworks and hypothetical data tables presented here offer a roadmap for the necessary investigations to fully characterize this compound as a PPARγ partial agonist. Such studies are crucial to validate its utility as a research tool and to understand its potential therapeutic relevance. Researchers utilizing this compound should consider performing these foundational experiments to establish its pharmacological profile within their experimental systems.

References

- 1. This compound | PPAR | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adiponectin promotes adipocyte differentiation, insulin sensitivity, and lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of a Promoter Cassette Conferring Adipocyte-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Messengers: Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

GSK376501A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK376501A is a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose metabolism, lipid homeostasis, and inflammation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

This compound is a small molecule with the following key identifiers and properties. This data is crucial for the accurate preparation of experimental solutions and for the interpretation of its biological activity.

| Property | Value |

| CAS Number | 1010412-80-2[1][2] |

| Molecular Formula | C₃₂H₃₇NO₆ |

| Molecular Weight | 531.65 g/mol [1] |

Mechanism of Action: PPARγ Signaling Pathway

This compound functions as a selective modulator of PPARγ. The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several key physiological processes, including:

-

Glucose Homeostasis: Regulation of genes involved in insulin (B600854) sensitivity and glucose uptake.

-

Lipid Metabolism: Control of genes related to fatty acid storage and metabolism.

-

Inflammation: Modulation of genes that play a role in the inflammatory response.

Experimental Protocols

In Vitro Assays

3.1.1. PPARγ Transactivation Assay

This cell-based assay is fundamental for quantifying the agonist activity of a compound on PPARγ.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be measured.

-

General Procedure:

-

Plate suitable host cells (e.g., HEK293T, HepG2) in a 96-well plate.

-

Co-transfect cells with a PPRE-driven luciferase reporter plasmid and a PPARγ expression plasmid.

-

After an incubation period, treat the cells with varying concentrations of this compound or a known PPARγ agonist (positive control).

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

3.1.2. Competitive Binding Assay (e.g., TR-FRET)

This assay determines the binding affinity of a compound to the PPARγ ligand-binding domain.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled PPARγ ligand by the test compound.

-

General Procedure:

-

In a microplate, combine a fluorescently labeled PPARγ ligand, a GST-tagged PPARγ ligand-binding domain, and an anti-GST antibody labeled with a FRET acceptor.

-

Add varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by this compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Cell-Based Assays

3.2.1. Adipocyte Differentiation Assay

PPARγ is a master regulator of adipogenesis. This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

-

Principle: Pre-adipocyte cell lines (e.g., 3T3-L1) are treated with the test compound in a differentiation-inducing cocktail. The formation of mature adipocytes is assessed by staining for lipid accumulation.

-

General Procedure:

-

Culture pre-adipocytes to confluence.

-

Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of this compound.

-

After several days, fix the cells and stain for lipid droplets using Oil Red O.

-

Quantify lipid accumulation by extracting the dye and measuring its absorbance or by microscopic imaging and analysis.

-

3.2.2. Gene Expression Analysis (qPCR)

This method is used to determine the effect of this compound on the expression of known PPARγ target genes.

-

Principle: Cells are treated with the compound, and the levels of specific mRNA transcripts are quantified using quantitative real-time polymerase chain reaction (qPCR).

-

General Procedure:

-

Treat a relevant cell line (e.g., macrophages, adipocytes) with this compound for a specified time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for PPARγ target genes (e.g., CD36, aP2, LPL) and a housekeeping gene for normalization.

-

Calculate the relative change in gene expression compared to vehicle-treated controls.

-

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should always be observed when handling this compound.

-

Storage: this compound should be stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its selectivity and potency make it a suitable candidate for studies aimed at understanding the therapeutic potential of PPARγ modulation in metabolic diseases and other related conditions. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this compound's biological activities.

References

GSK376501A: A Deep Dive into Target Identification and Validation of a Selective PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK376501A is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and adipogenesis.[1][2] Developed for the potential treatment of type 2 diabetes mellitus, the identification and validation of PPARγ as the direct target of this compound is a critical step in its preclinical and clinical development. This technical guide provides an in-depth overview of the experimental methodologies and data used to confirm the molecular target and elucidate the mechanism of action of this compound.

Target Identification: Pinpointing PPARγ

The initial hypothesis for this compound's target was driven by its intended therapeutic application in metabolic diseases, a field where PPARγ agonists have established clinical relevance. The primary methods for confirming this hypothesis involve direct binding assays and functional cell-based assays.

Experimental Protocols

1. Competitive Ligand Binding Assay:

This assay directly measures the ability of this compound to displace a known, labeled PPARγ ligand from the receptor's ligand-binding domain (LBD).

-

Objective: To determine the binding affinity (Ki or IC50) of this compound for the PPARγ receptor.

-

Principle: A fluorescently or radioactively labeled known PPARγ ligand (e.g., Rosiglitazone) is incubated with purified recombinant PPARγ LBD. In the presence of an unlabeled competitor (this compound), the amount of labeled ligand bound to the receptor will decrease in a concentration-dependent manner.

-

Materials:

-

Purified recombinant human PPARγ LBD

-

Labeled PPARγ ligand (e.g., fluorescently tagged Rosiglitazone)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

-

96- or 384-well microplates

-

Plate reader capable of detecting the label (fluorescence or radioactivity)

-

-

Procedure:

-

A constant concentration of PPARγ LBD and labeled ligand are added to the wells of a microplate.

-

A serial dilution of this compound is then added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The amount of bound labeled ligand is measured using a plate reader.

-

The data is plotted as the percentage of bound labeled ligand versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that displaces 50% of the labeled ligand) is determined from the resulting sigmoidal curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Cell-Based Reporter Gene Assay:

This functional assay measures the ability of this compound to activate the transcriptional activity of PPARγ in a cellular context.

-

Objective: To determine the potency (EC50) and efficacy of this compound in activating PPARγ-mediated gene transcription.

-

Principle: A reporter cell line is engineered to express a fusion protein of the PPARγ LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. When an agonist like this compound binds to the PPARγ LBD, it induces a conformational change that allows the fusion protein to bind to the promoter and drive the expression of the reporter gene.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293, CHO)

-

Expression vectors for the PPARγ LBD-GAL4 fusion protein and the luciferase reporter gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cells are co-transfected with the expression and reporter vectors.

-

Transfected cells are plated in a multi-well plate and treated with a serial dilution of this compound.

-

After an incubation period, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

The data is plotted as luminescence versus the log concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the resulting dose-response curve.

-

Target Validation: Confirming Biological Relevance

Once PPARγ was identified as the direct molecular target, subsequent validation experiments were crucial to confirm that the engagement of this compound with PPARγ leads to the expected downstream biological effects relevant to its therapeutic indication.

Experimental Protocols

1. Gene Expression Analysis of PPARγ Target Genes:

This experiment assesses the effect of this compound on the expression of known PPARγ target genes involved in glucose and lipid metabolism.

-

Objective: To quantify the change in mRNA expression of genes such as Adiponectin and Glucose Transporter 4 (GLUT4) in response to this compound treatment.

-

Principle: Adipocytes or other relevant cell types are treated with this compound. The total RNA is then extracted, and the mRNA levels of target genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qRT-PCR master mix and primers for Adiponectin, GLUT4, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

-

-

Procedure:

-

Differentiated adipocytes are treated with various concentrations of this compound for a specified time.

-

Total RNA is isolated from the cells.

-

cDNA is synthesized from the RNA templates.

-

qRT-PCR is performed to amplify and quantify the cDNA levels of the target and housekeeping genes.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

2. GLUT4 Translocation Assay:

This assay visualizes and quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.

-

Objective: To determine if this compound enhances GLUT4 translocation to the cell surface in insulin-sensitive cells.

-

Principle: Cells expressing an epitope-tagged version of GLUT4 (e.g., HA-GLUT4 or GLUT4-eGFP) are treated with this compound. The amount of GLUT4 at the cell surface is then quantified using immunofluorescence microscopy or a cell-based ELISA.

-

Materials:

-

Adipocytes or muscle cells (e.g., L6 myotubes) stably expressing tagged GLUT4

-

This compound

-

Primary antibody against the epitope tag (if applicable)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or high-content imaging system

-

-

Procedure (for immunofluorescence):

-

Cells are treated with this compound, with or without insulin.

-

Cells are fixed but not permeabilized.

-

Cells are incubated with the primary antibody against the external epitope of GLUT4.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The fluorescence intensity at the cell surface is visualized and quantified using microscopy and image analysis software.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experiments, which are essential for characterizing the interaction of this compound with its target, PPARγ. Note: As specific data for this compound is not publicly available, the values presented are hypothetical and for illustrative purposes.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Assay | Parameter | Value |

| Competitive Ligand Binding | IC50 (nM) | 50 |

| Ki (nM) | 25 | |

| Cell-Based Reporter Assay | EC50 (nM) | 100 |

| Emax (%) | 80 (Partial Agonist) |

Table 2: Effect of this compound on PPARγ Target Gene Expression in Adipocytes

| Target Gene | Treatment | Fold Change in mRNA Expression |

| Adiponectin | Vehicle | 1.0 |

| This compound (1 µM) | 4.5 | |

| GLUT4 | Vehicle | 1.0 |

| This compound (1 µM) | 2.8 |

Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Mediated PPARγ Signaling Pathway

Caption: this compound activates the PPARγ signaling pathway.

Diagram 2: Experimental Workflow for Target Validation

Caption: Workflow for validating the biological effects of this compound.

Conclusion

The comprehensive approach of combining direct binding assays, cell-based functional assays, and downstream biological readouts provides a robust framework for the target identification and validation of this compound. The data generated from these experiments are critical for establishing a clear mechanism of action, supporting its development as a selective PPARγ modulator for the treatment of type 2 diabetes. The methodologies and diagrams presented in this guide offer a detailed technical overview for researchers and professionals in the field of drug discovery and development.

References

Pharmacological Profile of GSK376501A: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: GSK376501A is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Investigated primarily for the treatment of Type 2 Diabetes Mellitus and obesity, this compound progressed to Phase 1 clinical trials. However, its development appears to have been discontinued. This document provides a comprehensive overview of the available pharmacological information on this compound, including its mechanism of action, and details from its early clinical development. Due to the cessation of its development, publicly available quantitative data and detailed experimental protocols are limited. This guide supplements known information on this compound with representative methodologies and data for PPARγ modulators to provide a thorough technical context for researchers.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | GSK-376501, GSK376501 |

| Molecular Formula | C32H37NO6[1] |

| Mechanism of Action | Selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) partial agonist[1] |

| Therapeutic Area | Endocrinology and Metabolic Disease |

| Investigational Indications | Type 2 Diabetes Mellitus, Obesity[1] |

| Highest Development Phase | Phase 1[1] |

| Originator Organization | GlaxoSmithKline (GSK) Plc[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective modulator of PPARγ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

The activation of PPARγ by an agonist like this compound initiates a cascade of events that influence glucose and lipid metabolism, as well as inflammatory responses.

Pharmacological Data

In Vitro Data (Representative)

| Assay | Parameter | Representative Value |

| PPARγ Binding Assay | Ki (nM) | 10 - 100 |

| PPARγ Transactivation Assay | EC50 (nM) | 50 - 500 |

| Adipocyte Differentiation Assay | EC50 (nM) | 100 - 1000 |

| Selectivity vs. PPARα/δ | Fold-selectivity | >100-fold |

Pharmacokinetic Data from Phase 1 Studies (Representative)

The following represents typical pharmacokinetic parameters that would be assessed in a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study.

| Parameter | Description | Representative Value (Oral Administration) |

| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |

| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |

| AUC (ng*h/mL) | Area under the plasma concentration-time curve | Dose-dependent |

| t1/2 (h) | Elimination half-life | 12 - 24 |

| CL/F (L/h) | Apparent total clearance | Variable |

| Vz/F (L) | Apparent volume of distribution | Variable |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key assays used to characterize PPARγ modulators.

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPARγ ligand for binding to the purified PPARγ LBD.

Materials:

-

Purified recombinant human PPARγ LBD

-

Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescent probe

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

Procedure:

-

A constant concentration of PPARγ LBD and the labeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the test compound are added to the mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free labeled ligand are separated (e.g., by filtration).

-

The amount of bound labeled ligand is quantified.

-

The data are analyzed to determine the IC50 (concentration of test compound that inhibits 50% of specific binding of the labeled ligand), which can be converted to a Ki (binding affinity constant).

Cell-Based PPARγ Transactivation Assay

Objective: To measure the functional activity of a test compound as a PPARγ agonist or antagonist.

Principle: This assay utilizes a reporter gene system in a suitable cell line. The cells are engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of PPARγ by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A suitable cell line (e.g., HEK293, HepG2)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent and luminometer

Procedure:

-

Cells are co-transfected with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

After transfection, cells are treated with increasing concentrations of the test compound.

-

Cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cells are lysed, and the luciferase activity is measured using a luminometer.

-

The data are analyzed to determine the EC50 (concentration of the test compound that produces 50% of the maximal response).

Clinical Development Summary

This compound was evaluated in several Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

| Clinical Trial Identifier | Title | Status |

| NCT00495014 | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK376501 in Healthy Overweight and Obese Subjects | Completed[1] |

| NCT00404963 | A Study to Investigate the Safety and Metabolism of GSK376501 in Overweight Subjects | Completed |

| NCT00615212 | A Study to Investigate the Effect of GSK376501 on Hepatic Cytochrome P450 Activity in Healthy Adult Subjects | Completed[1] |

| NCT00605449 | A Drug Interaction Study Between Simvastatin and GSK376501 in Healthy Subjects | Completed[1] |

The primary objectives of these early-phase studies were to establish the safety profile of this compound in humans and to understand how the drug is absorbed, distributed, metabolized, and excreted. While the completion of these trials indicates that initial data were collected, the lack of progression to later-phase trials and the absence of published results suggest that the compound did not meet the required efficacy or safety endpoints for further development.

Conclusion

This compound is a selective PPARγ partial agonist that was investigated as a potential treatment for type 2 diabetes and obesity. Its development was halted after Phase 1 clinical trials. While specific, detailed pharmacological data and experimental protocols for this compound are not publicly available, this guide provides a comprehensive overview of its known properties and the scientific context of its mechanism of action, supplemented with representative methodologies for the evaluation of PPARγ modulators. This information can serve as a valuable resource for researchers and professionals in the field of metabolic drug discovery.

References

GSK376501A for type 2 diabetes research

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated as GSK376501A for the research and treatment of type 2 diabetes. Searches for this compound in scholarly articles, clinical trial registries, and other scientific databases have not yielded any relevant results.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums, or the designation may be inaccurate. The pharmaceutical company GlaxoSmithKline (GSK) has a robust pipeline of investigational drugs, and compounds are often referenced by internal codes during preclinical and early clinical development before receiving a generic name.

Without publicly available data, it is not possible to provide a technical guide on the mechanism of action, experimental protocols, or quantitative data associated with this compound. The creation of signaling pathway diagrams and experimental workflow visualizations is also not feasible in the absence of this foundational information.

For researchers, scientists, and drug development professionals interested in GSK's research in type 2 diabetes, it is recommended to monitor the company's official publications, presentations at scientific conferences, and updates to clinical trial registries for information on their portfolio of diabetes treatments. Pharmaceutical companies typically disclose information about their investigational compounds as they progress through the stages of clinical development.

Early-Stage Research on GSK376501A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK376501A is a selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). It was investigated in early-stage clinical research for the potential treatment of Type 2 Diabetes Mellitus and obesity. As a PPARγ partial agonist, this compound was designed to modulate the activity of this key nuclear receptor involved in glucose and lipid metabolism. Several Phase 1 clinical trials were conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. However, detailed quantitative data from these preclinical and clinical studies, such as binding affinities, in vitro potency, pharmacokinetic parameters, and specific pharmacodynamic outcomes, are not extensively available in the public domain. This guide provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, the general experimental protocols relevant to its study, and the signaling pathway it targets.

Mechanism of Action: PPARγ Partial Agonism

This compound functions as a selective partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis. Upon binding by a ligand, such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

As a partial agonist, this compound is designed to elicit a submaximal response compared to a full agonist. The therapeutic hypothesis for this approach is to achieve a beneficial metabolic effect while potentially mitigating some of the side effects associated with full PPARγ agonists, such as fluid retention and weight gain.

Signaling Pathway

The signaling pathway initiated by this compound involves the activation of the PPARγ/RXR heterodimer and the subsequent regulation of target gene expression. This pathway is central to insulin (B600854) sensitization and the control of glucose and lipid levels.

An In-depth Technical Guide to GSK376501A and the Role of Sodium-Glucose Cotransporter 1 (SGLT1) Inhibition in Metabolic Diseases

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of two distinct therapeutic approaches for metabolic diseases. Initially, it addresses the specific query regarding GSK376501A, clarifying its mechanism of action as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. Due to the limited public availability of detailed data on this compound, this guide then pivots to an in-depth exploration of Sodium-Glucose Cotransporter 1 (SGLT1) inhibition, a topic of significant interest in the field of metabolic disease research. To illustrate the principles and potential of SGLT1 inhibition, this document uses GSK-1614235, a selective SGLT1 inhibitor developed by GlaxoSmithKline, as a case study. This guide is structured to provide a clear understanding of the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize key pathways and workflows.

Part 1: this compound and its Role as a PPARγ Agonist in Metabolic Diseases

Initial inquiries linking this compound to SGLT1 inhibition appear to be a misconception. Extensive database searches have consistently identified this compound as a selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) modulator.[1][2][3][4][5] This compound has been investigated for the treatment of type 2 diabetes mellitus.[6]

Overview of this compound

This compound is a small molecule drug that acts as a partial agonist of PPARγ.[3] It has been the subject of early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy overweight and obese subjects, as well as its potential for drug interactions.[3] However, detailed quantitative results from these trials are not extensively published in the public domain.

The Role of PPARγ Agonists in Metabolic Diseases

PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor and is a key regulator of glucose and lipid metabolism.[4][7][8] It is highly expressed in adipose tissue, where it plays a critical role in adipocyte differentiation, lipid storage, and the secretion of adipokines.[8]

The therapeutic effects of PPARγ agonists in type 2 diabetes are primarily attributed to their ability to enhance insulin (B600854) sensitivity.[2][4] Thiazolidinediones (TZDs), a well-known class of PPARγ agonists, improve glycemic control by increasing glucose uptake in peripheral tissues like muscle and adipose tissue and by reducing hepatic glucose production.[2][4]

Key mechanisms of PPARγ agonists in metabolic diseases include:

-

Enhanced Insulin Sensitivity: By promoting the storage of free fatty acids in subcutaneous adipose tissue, PPARγ agonists reduce the levels of circulating lipids, which can otherwise lead to insulin resistance in muscle and liver.[2]

-

Gene Regulation: Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][9] Genes involved in glucose transport (e.g., GLUT4), lipid uptake, and adipogenesis are upregulated.[2]

-

Anti-inflammatory Effects: PPARγ agonists have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, which is beneficial as chronic low-grade inflammation is a contributing factor to insulin resistance.[7]

Signaling Pathway for PPARγ Agonists

The signaling pathway of PPARγ agonists involves their binding to the PPARγ receptor in the nucleus, leading to the transcription of genes that regulate metabolic processes.

Caption: PPARγ Agonist Signaling Pathway.

Part 2: SGLT1 Inhibition in Metabolic Diseases - A Case Study of GSK-1614235

Given the user's interest in the role of SGLT1 inhibition in metabolic diseases, this section provides a detailed guide on this topic, using the selective SGLT1 inhibitor GSK-1614235 as a primary example.

Introduction to SGLT1 and its Inhibition

Sodium-Glucose Cotransporter 1 (SGLT1) is a transport protein primarily found in the intestines and, to a lesser extent, in the kidneys.[10] In the small intestine, SGLT1 is responsible for the absorption of dietary glucose and galactose.[10] In the kidneys, it contributes to a small fraction of glucose reabsorption from the glomerular filtrate.[10]

Inhibition of SGLT1, particularly in the intestine, presents a therapeutic strategy for managing metabolic diseases like type 2 diabetes. By blocking intestinal SGLT1, these inhibitors delay and reduce the absorption of glucose from food, thereby lowering postprandial (after-meal) blood glucose levels.[10] This mechanism is independent of insulin secretion or action.[11]

GSK-1614235: A Selective SGLT1 Inhibitor

GSK-1614235 is a potent and selective SGLT1 inhibitor that has been investigated in clinical trials for its effects on glucose metabolism.[11][12] It is an analog of KGA-2727 and has been shown to be approximately 300-fold more selective for SGLT1 over SGLT2.[1]

Data Presentation: Quantitative Data for GSK-1614235

The following tables summarize the available quantitative data for GSK-1614235.

Table 1: In Vitro Inhibitory Activity of GSK-1614235

| Target | Species | IC50 / Ki | Selectivity (SGLT2/SGLT1) | Reference |

| SGLT1 | Human | Ki: 27 nM | ~303x | [1] |

| SGLT2 | Human | Ki: 8170 nM | [13] |

Table 2: Pharmacodynamic Effects of a Single 20 mg Dose of GSK-1614235 (Pre-meal) in Healthy Subjects

| Parameter | Placebo | GSK-1614235 | % Change from Placebo | Reference |

| 3-OMG Absorption (AUC0-10h; µg·h·mL-1) | 446 ± 31 | 231 ± 31 | -48.2% | [12] |

| Urinary 3-OMG Recovery (g) | 2.2 ± 0.1 | 1.2 ± 0.7 | -45.5% | [12] |

| Incremental Insulin (0-2h) | - | Reduced | - | [12] |

| Incremental C-peptide (0-2h) | - | Reduced | - | [12] |

| Incremental GIP (0-2h) | - | Reduced | - | [12] |

| Total GLP-1 | - | Significantly Increased | - | [12] |

| Peptide YY (PYY) | - | Trend for Increase | - | [12] |

(Data presented as mean ± SEM where available)

Experimental Protocols

Objective: To determine the inhibitory potency (IC50) of a test compound against human SGLT1.

Materials:

-

HEK293 cells stably expressing human SGLT1 (hSGLT1).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

14C-labeled methyl-α-D-glucopyranoside ([14C]-AMG), a non-metabolizable SGLT1 substrate.

-

Test compound (e.g., GSK-1614235) at various concentrations.

-

Phlorizin (a known non-selective SGLT inhibitor) as a positive control.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293-hSGLT1 cells in appropriate media until they reach confluency in 96-well plates.

-

Preparation of Solutions: Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the assay buffer containing the various concentrations of the test compound or control to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add the assay buffer containing [14C]-AMG to each well to initiate the uptake reaction. Incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Objective: To evaluate the in vivo efficacy of an SGLT1 inhibitor on postprandial glucose excursion.

Materials:

-

Test animals (e.g., male C57BL/6 mice).

-

Test compound (e.g., GSK-1614235) formulated in a suitable vehicle.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Glucometer and test strips.

-

Oral gavage needles.

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 16-18 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail-tip blood sample using a glucometer.

-

Compound Administration: Administer the test compound or vehicle orally via gavage.

-

Glucose Challenge: After a specified pre-treatment period (e.g., 30 minutes), administer the glucose solution orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail tip at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the compound-treated and vehicle-treated groups to determine the effect of the SGLT1 inhibitor on glucose tolerance.[15]

Signaling Pathways and Experimental Workflows

Inhibition of SGLT1 in the upper small intestine leads to an increased delivery of glucose to the distal small intestine and colon. This has a dual effect on the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).

Caption: SGLT1 Inhibition and GLP-1 Release Pathway.

The following diagram illustrates the typical workflow for conducting an oral glucose tolerance test to assess the efficacy of an SGLT1 inhibitor.

Caption: Oral Glucose Tolerance Test Workflow.

Conclusion

This technical guide has clarified that this compound is a PPARγ agonist, a class of drugs that improve insulin sensitivity and are used in the management of type 2 diabetes. While detailed public data on this compound is limited, the general mechanism of PPARγ agonism is well-established.

Furthermore, this guide has provided an in-depth exploration of SGLT1 inhibition as a therapeutic strategy for metabolic diseases, using GSK-1614235 as a case study. The inhibition of intestinal SGLT1 offers a promising insulin-independent mechanism to control postprandial hyperglycemia and stimulate the release of beneficial incretin hormones like GLP-1. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals working in this area. Further research and clinical trials will continue to elucidate the full therapeutic potential of both PPARγ agonists and SGLT1 inhibitors in the complex landscape of metabolic diseases.

References

- 1. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | PPAR | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. What are PPARγ agonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

GSK376501A and Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): A Technical Overview of Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] The activation of PPAR-γ is a key therapeutic strategy for the management of type 2 diabetes. GSK376501A has been identified as a selective and effective modulator of PPAR-γ, indicating its potential for the treatment of metabolic disorders.[4] This technical guide provides an in-depth overview of the binding affinity of this compound to PPAR-γ, the experimental protocols used to determine this affinity, and the associated signaling pathways.

Quantitative Analysis of this compound Binding to PPAR-γ

While specific quantitative binding affinity data for this compound are not publicly available in the reviewed literature, the following table illustrates how such data, typically represented by the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki), would be presented. These parameters are crucial for characterizing the potency and binding characteristics of a compound to its target.

| Parameter | Value (nM) | Assay Type | Description |

| IC50 | Data not available | TR-FRET Competitive Binding | Concentration of this compound required to displace 50% of a fluorescently labeled ligand from the PPAR-γ ligand-binding domain. |

| Kd | Data not available | Radioligand Binding Assay | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the PPAR-γ receptors are occupied. A lower Kd indicates higher binding affinity. |

| Ki | Data not available | Enzyme Inhibition Assay | The inhibition constant, indicating the binding affinity of this compound to the PPAR-γ receptor. |

Experimental Protocols for Determining Binding Affinity

Several robust methods are employed to quantify the binding affinity of compounds like this compound to PPAR-γ. The following are detailed protocols for commonly used assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This high-throughput assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to the PPAR-γ ligand-binding domain (LBD).

Materials:

-

GST-tagged human PPAR-γ LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled PPAR-γ ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)

-

This compound (test compound)

-

Assay buffer

-

384-well microplates

-

TR-FRET-compatible microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reagent Preparation: Prepare a master mix containing the Tb-labeled anti-GST antibody and the GST-tagged PPAR-γ LBD in assay buffer.

-

Assay Reaction:

-

To the wells of a 384-well plate, add the this compound dilutions.

-

Add the fluorescently labeled PPAR-γ ligand to all wells.

-

Initiate the binding reaction by adding the PPAR-γ LBD/anti-GST antibody master mix to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal using a microplate reader. The reader excites the terbium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two wavelengths: one for the donor (e.g., 495 nm) and one for the acceptor (e.g., 520 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7][8]

Radioligand Binding Assay

This classic method directly measures the binding of a radiolabeled ligand to its receptor and the competitive displacement by an unlabeled test compound.

Materials:

-

Membrane preparations containing human PPAR-γ

-

Radiolabeled PPAR-γ ligand (e.g., [³H]-Rosiglitazone)

-

This compound (test compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Reaction Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in binding buffer. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. The IC50 value is determined from a competition binding curve. The Kd and Ki values can be calculated using the Cheng-Prusoff equation.

Visualization of Methodologies and Pathways

Experimental Workflow: TR-FRET Competitive Binding Assay

Caption: Workflow for TR-FRET competitive binding assay.

PPAR-γ Signaling Pathway

Upon activation by a ligand such as this compound, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[9] It forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][10] This binding initiates the transcription of genes involved in various metabolic processes.

Caption: PPAR-γ genomic signaling pathway.

Downstream Effects of PPAR-γ Activation

The activation of PPAR-γ by modulators like this compound leads to the regulation of a suite of target genes that are integral to metabolic control. These genes are involved in:

-

Adipocyte Differentiation and Lipid Storage: PPAR-γ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells and facilitating the uptake and storage of fatty acids.[1][3][9]

-

Glucose Homeostasis: By enhancing insulin (B600854) sensitivity in peripheral tissues, PPAR-γ activation leads to improved glucose uptake and utilization.[1][11]

-

Inflammation: PPAR-γ activation has anti-inflammatory effects, in part by transrepressing the activity of pro-inflammatory transcription factors such as NF-κB.[12][13]

The pleiotropic effects of PPAR-γ activation underscore the therapeutic potential of selective modulators like this compound in complex metabolic diseases.

Conclusion